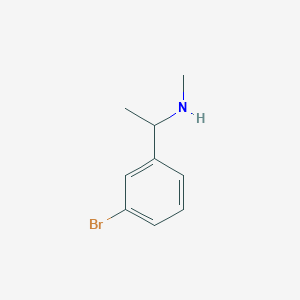
1-(3-bromophenyl)-N-methylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromophenyl)-N-methylethanamine (also known as 3-bromo-N-methylphenethylamine) is a synthetic compound that has become increasingly popular in the scientific research community due to its various applications in chemical synthesis and biological studies. This compound has been studied extensively in recent years, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been elucidated.
Aplicaciones Científicas De Investigación
Synthesis and Analytical Techniques
- The study of 3,4-methylenedioxyamphetamine (MDA) derivatives reveals the challenges in identifying and differentiating between structurally similar compounds due to their similar mass spectra. Tandem mass spectrometry (MS-MS) offers a solution by providing additional structural information, aiding in the unequivocal differentiation of regioisomeric compounds. This technique could be applicable for the analysis of "1-(3-bromophenyl)-N-methylethanamine" and its derivatives, highlighting the importance of advanced analytical methods in research involving complex organic compounds (Borth, Hänsel, Rösner, & Junge, 2000).
Pharmacokinetics and Metabolism
- The study on pharmacokinetics and metabolism of a selective androgen receptor modulator (SARM) in rats provides insights into how structural variations influence the absorption, clearance, distribution, and metabolism of pharmaceutical compounds. Such information is crucial for understanding the behavior of "this compound" in biological systems, guiding its potential therapeutic applications and safety profile (Di Wu, Zengrui Wu, Jun Yang, Vipin A. Nair, Duane D. Miller, & J. Dalton, 2006).
Materials Science and Luminescence
- Research on 1,1-disubstituted 2,3,4,5-tetraphenylsiloles demonstrates the influence of molecular structure on photoluminescence and charge carrier transport properties. This highlights the potential application of "this compound" in materials science, particularly in the development of organic light-emitting diodes (LEDs) and other optoelectronic devices, given the right structural modifications (Yu, Yin, Liu, Chen, Xu, Sun, Ma, Zhan, Peng, Shuai, Tang, Zhu, & Fang, 2005).
Environmental Science
- The investigation into abiotic methyl bromide formation from vegetation suggests that brominated organic compounds, similar to "this compound", could have environmental implications, particularly in terms of atmospheric chemistry and potential ozone depletion. This underscores the need for careful consideration of the environmental impact of brominated compounds in scientific research and their broader applications (Wishkerman, Gebhardt, McRoberts, Hamilton, Jonathan Williams, & Keppler, 2008).
Mecanismo De Acción
Target of Action
A structurally similar compound, 1-(3-bromophenyl)-7-chloro-6-methoxy-3,4-dihydroisoquinoline, is known to target the mitogen-activated protein kinase 10 . This protein plays a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis.
Pharmacokinetics
A study on a similar compound, 1-(3′-bromophenyl)-heliamine, revealed that the maximum concentration (cmax) reached 100 ± 045 h after oral administration . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites . These findings may provide some insight into the ADME properties of 1-(3-bromophenyl)-N-methylethanamine, but direct studies on this compound are needed for confirmation.
Propiedades
IUPAC Name |
1-(3-bromophenyl)-N-methylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-7(11-2)8-4-3-5-9(10)6-8/h3-7,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTLVOQJGRVLEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-((2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)carbamoyl)benzoate](/img/structure/B2869970.png)
![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2869975.png)
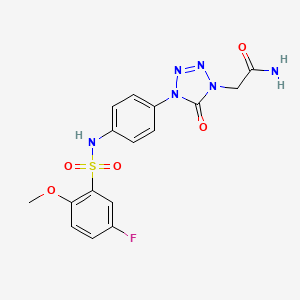
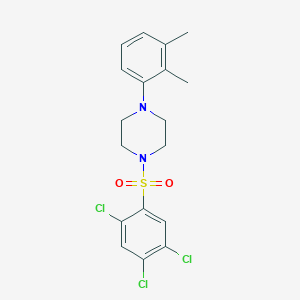
![3-[[1-[2-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2869979.png)



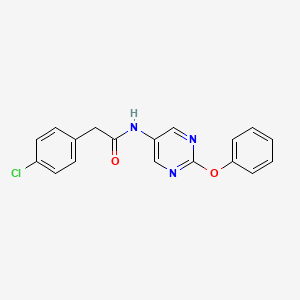

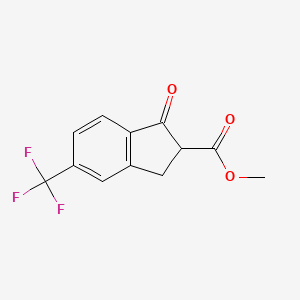
![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2869989.png)
![3-[3-(2-Ethylpyrazol-3-yl)phenyl]piperazin-2-one;dihydrochloride](/img/structure/B2869991.png)
